molecular formula C12H24N2 B12271062 Cyclopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine

Cyclopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine

Cat. No.: B12271062
M. Wt: 196.33 g/mol
InChI Key: JKUCUSIENQHGRQ-UHFFFAOYSA-N
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Description

Cyclopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is a compound that features a cyclopropyl group attached to a piperidine ring, which is further substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods.

    Introduction of Methyl Groups: The four methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbinol.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidines.

Scientific Research Applications

Cyclopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Cyclopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A structurally similar compound with applications in organic synthesis and as a stabilizer.

    Cyclopropylamine: Shares the cyclopropyl group and is used in the synthesis of pharmaceuticals and agrochemicals.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: Known for its use as a radical scavenger and stabilizer in polymer chemistry.

Uniqueness

Cyclopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is unique due to the combination of the cyclopropyl group and the highly substituted piperidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where stability and reactivity are crucial.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

N-cyclopropyl-2,2,6,6-tetramethylpiperidin-4-amine

InChI

InChI=1S/C12H24N2/c1-11(2)7-10(13-9-5-6-9)8-12(3,4)14-11/h9-10,13-14H,5-8H2,1-4H3

InChI Key

JKUCUSIENQHGRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2CC2)C

Origin of Product

United States

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